Ethyl 3-phenyl-3-(piperidin-4-YL)propanoate
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Overview
Description
Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate is a chemical compound with the molecular formula C16H23NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is known for its diverse applications in scientific research and industry. This compound is often used in the synthesis of various pharmaceuticals and has shown potential in biological and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-phenyl-3-(piperidin-4-yl)propanoate typically involves the reaction of piperidine with ethyl 3-bromopropanoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst in ethanol.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-phenyl-3-(piperidin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. It is believed to modulate various biological processes by binding to receptors or enzymes, thereby influencing cellular functions. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic amine with similar structural features.
Ethyl 3-(piperidin-4-yl)propanoate: A closely related compound with a similar backbone.
Phenylpropanoates: Compounds with a phenyl group attached to a propanoate moiety.
Uniqueness
Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate stands out due to its unique combination of a piperidine ring and a phenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C16H23NO2 |
---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
ethyl 3-phenyl-3-piperidin-4-ylpropanoate |
InChI |
InChI=1S/C16H23NO2/c1-2-19-16(18)12-15(13-6-4-3-5-7-13)14-8-10-17-11-9-14/h3-7,14-15,17H,2,8-12H2,1H3 |
InChI Key |
WZKUTVIACZTEND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1CCNCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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